4-Methoxyestradiol

Description

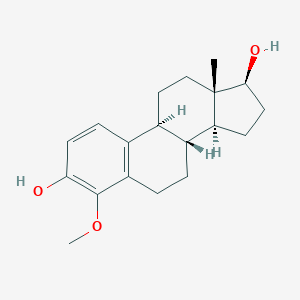

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949596 | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26788-23-8 | |

| Record name | 4-Methoxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26788-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyestradiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Estrogen Metabolite 4-Methoxyestradiol: A Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyestradiol (4-MeOE2) is an endogenous metabolite of the primary female sex hormone, 17β-estradiol (E2).[1][2] Formed through the metabolic conversion of estradiol, it has garnered significant interest in the scientific community for its unique biological properties, which are distinct from its parent hormone.[1] Unlike estradiol, 4-MeOE2 exhibits minimal binding affinity for classical estrogen receptors (ERα and ERβ) and therefore has very weak estrogenic activity.[1][2][3] Instead, its primary therapeutic potential lies in its potent antiangiogenic (inhibits the formation of new blood vessels) and antiproliferative (inhibits cell growth) effects, making it a promising candidate for cancer therapy and the management of other diseases characterized by abnormal cell proliferation and angiogenesis.[1][3][4] This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological characterization of this compound.

Discovery and Metabolic Pathway

The discovery of this compound is intrinsically linked to the broader understanding of estrogen metabolism. Estradiol undergoes phase I metabolism, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP1B1 catalyzes the formation of 4-hydroxyestradiol (4-OHE2).[5] This intermediate, a catechol estrogen, is highly reactive and potentially carcinogenic due to its ability to oxidize into quinones that can form DNA adducts, leading to mutations and oxidative damage.[3][5]

The history of 4-MeOE2 is that of a detoxification product. The enzyme Catechol-O-methyltransferase (COMT) facilitates a crucial phase II metabolic reaction by methylating the hydroxyl group of 4-hydroxyestradiol, converting the reactive catechol estrogen into the more stable and relatively inert this compound.[1][5][6] This methylation process is considered a key detoxification pathway, mitigating the carcinogenic potential of 4-OHE2.[1][3] The balance between the formation of the genotoxic 4-OHE2 and its detoxification to 4-MeOE2, often represented by the 4-MeOE2/4-OHE2 ratio, is considered a significant biomarker for assessing the risk of hormone-dependent cancers.[3]

Chemical Synthesis

For research and therapeutic development, this compound is produced through chemical synthesis. One described method involves the nucleophilic substitution of a halogen on the A ring of an estradiol derivative. For instance, 4-bromoequilin or 2-iodoequilin can be reacted with a methoxide ion in the presence of a copper (II) chloride and 15-crown-5-ether catalyst to displace the halogen and introduce a methoxy group.[7] Another synthetic route describes using benzo-15-crown-5 with CuI to catalyze the specific nucleophilic substitution on a non-activated halogen on ring A of estradiol.[8]

Biological Activity and Mechanism of Action

The biological activities of this compound are multifaceted and largely independent of the classical estrogen receptors.

Antiangiogenic and Antiproliferative Properties

4-MeOE2 is a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[1][4] It also exhibits direct antiproliferative effects on various cancer cell lines.[4][6] While the precise mechanism is still under investigation, several key actions have been identified:

-

Induction of Oxidative Stress: 4-MeOE2 has been shown to increase levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative DNA damage and apoptosis (programmed cell death).[1][4]

-

GADD45α Pathway: It can exert its antiproliferative and pro-apoptotic effects through the Growth Arrest and DNA Damage-inducible protein alpha (GADD45α) pathway.[4]

-

Inhibition of Vascular Smooth Muscle Cells: In the context of cardiovascular health, 4-MeOE2 inhibits the migration, proliferation, and collagen synthesis of vascular smooth muscle cells, which may help reduce the risk of atherosclerosis. This effect is mediated through an estrogen receptor-independent mechanism.[1]

Estrogen Receptor Binding

A defining characteristic of this compound is its minimal affinity for estrogen receptors α (ERα) and β (ERβ) compared to estradiol.[1] This low binding affinity means it does not significantly stimulate estrogenic pathways, which is a considerable advantage in the context of hormone-sensitive cancers like breast cancer.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the biological activity of this compound and its related metabolites.

Table 1: Estrogen Receptor Relative Binding Affinity (RBA)

| Compound | ERα RBA (%) | ERβ RBA (%) |

|---|---|---|

| Estradiol (E2) | 100 | 100 |

| 4-Hydroxyestradiol (4-OHE2) | 13 | 7-56 |

| This compound (4-MeOE2) | 2.0 | 1.0 |

| 2-Hydroxyestradiol (2-OHE2) | 22-24 | 11-35 |

| 2-Methoxyestradiol (2-MeOE2) | 0.0027-2.0 | 1.0 |

Data compiled from multiple sources. RBA is relative to Estradiol (set at 100).[2][9][10]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the bioactivity of this compound.

Cell Proliferation Assay (MTS Assay)

This assay is used to assess the antiproliferative effects of 4-MeOE2 on cancer cell lines.

-

Cell Plating: Cells are seeded in triplicate in 96-well plates (e.g., at a density of 1 x 10⁴ cells/well) in 90 µL of appropriate culture medium.

-

Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Stock solutions of 4-MeOE2 (e.g., dissolved in methanol) are diluted to desired final concentrations in culture media. 10 µL of the diluted compound is added to each well. Control wells receive vehicle only. The plates are then incubated for a specified period (e.g., 48-72 hours).

-

MTS Addition: Following treatment, 10-20 µL of a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control. IC₅₀ values (the concentration at which 50% of cell growth is inhibited) are determined using appropriate software (e.g., GraphPad Prism).[11][12]

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo model is used to evaluate the antiangiogenic activity of compounds.

-

Animal Model: C57BL/6J mice are typically used.

-

Matrigel Injection: Mice are injected subcutaneously with Matrigel (e.g., 0.5 mL), which may be supplemented with a pro-angiogenic factor like basic fibroblast growth factor (bFGF, e.g., 500 ng) to induce a strong angiogenic response.

-

Compound Administration: Twenty-four hours post-injection, mice are dosed with the test compound (e.g., 4-MeOE2 at 20 mg/kg) or vehicle control. Dosing is typically performed daily via oral gavage for a set number of days (e.g., 4 days).

-

Visualization and Quantification: On a predetermined day (e.g., day 7 or 8), mice are injected intravenously with FITC-Dextran to visualize the vasculature. The Matrigel plugs are then surgically removed.

-

Analysis: The plugs are digested (e.g., with dispase), and the fluorescence from the FITC-Dextran is quantified using a fluorometer to measure the extent of vessel formation. A significant reduction in fluorescence in the treated group compared to the control indicates antiangiogenic activity.[13][14]

Endothelial Cell Migration Assay (Boyden Chamber / Transwell Assay)

This in vitro assay assesses the ability of 4-MeOE2 to inhibit the migration of endothelial cells, a key step in angiogenesis.

-

Chamber Setup: The assay uses a two-compartment system (a transwell insert) separated by a microporous polycarbonate membrane.

-

Chemoattractant: The lower chamber is filled with endothelial cell basal medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or a specific growth factor like VEGF).

-

Cell Seeding: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are resuspended in serum-free or low-serum medium containing various concentrations of 4-MeOE2 or vehicle control. The cell suspension is then added to the upper chamber (the transwell insert).

-

Incubation: The plate is incubated for a period sufficient to allow cell migration (typically 4-24 hours) at 37°C. The duration is kept short enough to minimize the influence of cell proliferation.

-

Cell Removal and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with Giemsa or DAPI).

-

Quantification: The number of migrated cells is counted in several microscopic fields for each membrane. A reduction in the number of migrated cells in the 4-MeOE2-treated wells compared to the control indicates an inhibitory effect on cell migration.[15][16]

Conclusion and Future Directions

This compound stands out as a unique endogenous metabolite with significant therapeutic potential, primarily due to its antiangiogenic and antiproliferative properties, coupled with a lack of significant estrogenic activity.[1][4] Its history is rooted in the detoxification of potentially harmful estrogen metabolites, highlighting a protective physiological role.[3] The ability to inhibit key processes in cancer progression and cardiovascular disease makes it a subject of ongoing research and drug development. Future efforts will likely focus on developing analogues with improved bioavailability and efficacy, further elucidating its complex mechanisms of action, and exploring its full therapeutic utility in a range of human diseases.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 4. Buy this compound | 26788-23-8 [smolecule.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-methoxy and 4-methoxy equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new synthetic route to 2- and 4-methoxyestradiols by nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estetrol - Wikipedia [en.wikipedia.org]

- 10. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 11. mcours.net [mcours.net]

- 12. mdpi.com [mdpi.com]

- 13. In vivo inhibition of angiogenesis by sulphamoylated derivatives of 2-methoxyoestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

4-Methoxyestradiol: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyestradiol (4-ME2), an endogenous metabolite of estradiol, has emerged as a promising anti-cancer agent. Unlike its parent hormone, 4-ME2 exhibits minimal estrogenic activity and instead exerts potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a range of cancer cell types. This technical guide provides an in-depth overview of the core mechanisms of action of 4-ME2 in cancer cells, focusing on its role in microtubule disruption, inhibition of the hypoxia-inducible factor-1α (HIF-1α) pathway, induction of apoptosis, and generation of reactive oxygen species (ROS). This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved in the anti-neoplastic activity of this compound.

Introduction

Estradiol metabolism follows two primary pathways: 2-hydroxylation and 4-hydroxylation. The resulting catechol estrogens can be further methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens. This compound (4-ME2) is the metabolic product of 4-hydroxyestradiol. While 4-hydroxyestradiol is considered a potentially carcinogenic metabolite due to its ability to generate reactive quinones that can form DNA adducts, its methylation to 4-ME2 is a detoxification process.[1][2] 4-ME2 itself has garnered significant interest for its anti-cancer properties, which are largely independent of estrogen receptors.[3][4] This guide will dissect the multifaceted mechanisms through which 4-ME2 exerts its anti-tumor effects.

Core Mechanisms of Action

The anti-cancer activity of this compound is attributed to several interconnected mechanisms:

-

Microtubule Disruption: 4-ME2, similar to its well-studied analog 2-Methoxyestradiol (2-ME2), is known to interfere with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, disrupting the normal process of microtubule polymerization and depolymerization.[5] This interference with the microtubule cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[6][7]

-

Inhibition of HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables tumor cells to adapt to and thrive in hypoxic environments by promoting angiogenesis, glycolysis, and cell survival. 4-ME2 has been shown to inhibit HIF-1α activity. This inhibition is mechanistically linked to microtubule disruption. The integrity of the microtubule network is essential for the active translation of HIF-1α mRNA. By disrupting microtubules, 4-ME2 leads to the sequestration of HIF-1α mRNA into cytoplasmic processing bodies (P-bodies), thereby repressing its translation and reducing the levels of HIF-1α protein.[1][3][8][9]

-

Induction of Apoptosis: 4-ME2 is a potent inducer of apoptosis in various cancer cell lines.[2][6] This programmed cell death is triggered through multiple pathways. One key mechanism involves the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins. 4-ME2 can alter the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, particularly caspase-3 and caspase-9.[10][11]

-

Generation of Reactive Oxygen Species (ROS): An increasing body of evidence suggests that 4-ME2 can induce the production of reactive oxygen species (ROS) within cancer cells.[3] Elevated levels of ROS can cause oxidative damage to cellular components, including DNA, lipids, and proteins, and can trigger apoptotic cell death.[3][6] The generation of ROS by 4-ME2 may contribute significantly to its overall cytotoxic effects on cancer cells.

Quantitative Data on the Effects of Methoxyestradiols

Disclaimer: Specific quantitative data for this compound is limited in the current literature. The following tables summarize available data, with a significant portion derived from studies on the closely related and more extensively researched analog, 2-Methoxyestradiol (2-ME2). This data should be considered indicative of the potential effects of 4-ME2.

Table 1: IC50 Values of Methoxyestradiol Analogs in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast (ER+) | 2-ME2 | ~6.79 | 48 |

| MDA-MB-231 | Breast (ER-) | 2-ME2 | 0.27 ± 0.06 | 48 |

| PC-3 | Prostate | 2-ME2 | Not specified | - |

| HUVEC | Endothelial | 2-ME2 | Not specified | - |

| SKMEL-28 | Melanoma | 2-ME2 | 2.74 | 72 |

| A2780 | Ovarian | STX 140 (2-ME2 derivative) | 0.28 | Not specified |

| PC3 | Prostate | STX 140 (2-ME2 derivative) | 0.27 | Not specified |

| MCF-7 | Breast | STX 140 (2-ME2 derivative) | 0.25 | Not specified |

Table 2: Effects of Methoxyestradiols on Cell Cycle and Apoptosis

| Cell Line | Compound | Concentration (µM) | Effect | Quantitative Measure |

| CEM | 2-ME2 | 1 | G2/M Arrest | 45.09% of cells in G2/M |

| CEM | 2-ME2 | 2 | G2/M Arrest | 73.41% of cells in G2/M |

| CEM | 2-ME2 | 4 | G2/M Arrest | 83.12% of cells in G2/M |

| Squamous Esophageal Carcinoma | 2-ME2 | 1 | Apoptosis (Bax/Bcl-2 ratio) | 1.45 (normalized) |

| Lymphoma Raji Cells | 2-ME2 | 2.5 | Apoptosis | 33.79% apoptotic cells at 24h |

| Ovarian Cancer (A2780) | 2-ME2 | 5 | Caspase-3 Activation | Significant increase vs. control |

Table 3: Effects of Methoxyestradiols on Angiogenesis and Related Factors

| Model System | Compound | Concentration | Effect | Quantitative Measure |

| HUVEC | STX 140 (2-ME2 derivative) | 20 nM | Inhibition of VEGF-stimulated tube formation | 70% inhibition |

| Head and Neck Squamous Cell Carcinoma | 2-ME2 | Not specified | Inhibition of VEGF secretion | 57.7% inhibition at 24h |

| Sheep Uterine Artery Endothelial Cells | 2-ME2 | Not specified | Inhibition of tube length | Reduced to 2.76 ± 0.04 µm |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to study the effects of this compound.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Pregnancy Ameliorates the Inhibitory Effects of 2-Methoxyestradiol on Angiogenesis in Primary Sheep Uterine Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer cells ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxyestradiol induces G2/M arrest and apoptosis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Formation of 4-Methoxyestradiol via COMT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of 4-Methoxyestradiol (4-MeOE2), a critical metabolite in estrogen metabolism. The guide details the enzymatic conversion of 4-hydroxyestradiol (4-OHE2) to 4-MeOE2 by Catechol-O-methyltransferase (COMT), presenting key kinetic data and outlining detailed experimental protocols for its investigation. Furthermore, it visually represents the core biochemical pathways and experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in endocrinology, oncology, and pharmacology.

Introduction

Estrogen metabolism is a complex process involving multiple enzymatic steps that significantly influence the biological activity of these hormones. A key pathway involves the hydroxylation of estradiol (E2) to form catechol estrogens, such as 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2)[1][2]. These catechol estrogens can be further metabolized through O-methylation by the enzyme Catechol-O-methyltransferase (COMT)[1][3]. The methylation of 4-OHE2 by COMT yields this compound (4-MeOE2), a metabolite with distinct biological properties from its precursor[4][5].

The formation of 4-MeOE2 is of significant interest as it represents a detoxification pathway, converting the potentially carcinogenic 4-OHE2 into a more inert and potentially anti-proliferative compound[2][5][6]. This guide will delve into the specifics of this crucial metabolic step.

The Biochemical Pathway

The endogenous synthesis of 4-MeOE2 is a two-step process initiated from the primary estrogen, 17β-estradiol (E2).

-

Hydroxylation: Cytochrome P450 enzymes, particularly CYP1B1, catalyze the hydroxylation of E2 at the 4-position of the aromatic A-ring, forming 4-hydroxyestradiol (4-OHE2)[2][7].

-

Methylation: Catechol-O-methyltransferase (COMT) then transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 4-OHE2, resulting in the formation of this compound (4-MeOE2)[1][4][8].

This metabolic conversion is crucial for mitigating the potentially harmful effects of 4-OHE2, which can be oxidized to reactive quinones that form DNA adducts, contributing to carcinogenesis[6][8].

Figure 1: Metabolic pathway of this compound formation.

Quantitative Data: COMT Kinetic Parameters

The efficiency of COMT in methylating catechol estrogens is a critical determinant of their metabolic fate. Studies using recombinant human COMT have established the kinetic parameters for the formation of 4-MeOE2. Notably, the methylation of 4-OHE substrates exhibits sigmoidal saturation kinetics, suggesting cooperative binding, in contrast to the Michaelis-Menten kinetics observed for 2-OHE substrates[1].

| Substrate | Enzyme Form | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| 4-Hydroxyestradiol (4-OHE2) | Wild-type (Val108) | 1.8 ± 0.3 | 0.89 ± 0.04 | 0.49 | [1] |

| 4-Hydroxyestrone (4-OHE1) | Wild-type (Val108) | 1.9 ± 0.3 | 0.81 ± 0.04 | 0.43 | [1] |

| 4-Hydroxyestradiol (4-OHE2) | Variant (Met108) | 2.1 ± 0.3 | 0.85 ± 0.04 | 0.40 | [1] |

| 4-Hydroxyestrone (4-OHE1) | Variant (Met108) | 2.2 ± 0.3 | 0.77 ± 0.04 | 0.35 | [1] |

Table 1: Kinetic Parameters for COMT-mediated Methylation of 4-Hydroxyestrogens. Data from a study using purified recombinant His-tagged COMT. The variant form (Met108) is known to be more thermolabile, leading to lower product formation in cellular environments[1].

Experimental Protocols

Assay of COMT Activity for 4-MeOE2 Formation

This protocol is adapted from studies utilizing purified recombinant COMT to determine its catalytic activity towards 4-OHE2[1].

Materials:

-

Purified recombinant His-tagged COMT (wild-type or variant)

-

100 mM Potassium Phosphate (KPO4) buffer, pH 7.4

-

5 mM MgCl2

-

10 mM β-mercaptoethanol

-

200 µM S-adenosyl-L-methionine (SAM)

-

4-Hydroxyestradiol (4-OHE2) substrate solution (various concentrations)

-

Gas chromatograph/mass spectrometer (GC/MS)

Procedure:

-

Reconstitute purified recombinant His-COMT (e.g., 300 pmol) in 0.5 ml of 100 mM KPO4 buffer (pH 7.4) containing 5 mM MgCl2 and 10 mM β-mercaptoethanol.

-

Prepare reaction mixtures containing the reconstituted COMT, 200 µM SAM, and varying concentrations of the 4-OHE2 substrate.

-

Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction (e.g., by adding a quenching solvent like ice-cold acetonitrile).

-

Extract the methoxy estrogen products from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and derivatize the dried residue to make the analytes suitable for GC/MS analysis.

-

Quantify the formation of 4-MeOE2 using a calibrated GC/MS method.

Figure 2: Experimental workflow for COMT activity assay.

Quantification of 4-MeOE2 in Biological Samples

The analysis of 4-MeOE2 in biological matrices such as plasma, urine, or cell culture media typically involves chromatographic separation coupled with mass spectrometry for sensitive and specific detection[9].

General Procedure:

-

Sample Preparation: This often involves protein precipitation and/or liquid-liquid extraction or solid-phase extraction to isolate the estrogens from the complex biological matrix.

-

Derivatization (Optional but often necessary for GC/MS): To improve volatility and ionization efficiency.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate 4-MeOE2 from other estrogen metabolites and interfering substances.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification, often using stable isotope-labeled internal standards for accuracy.

Signaling Pathways and Biological Significance

The formation of 4-MeOE2 is not merely a detoxification step but also generates a metabolite with its own biological activities. While less estrogenic than its precursor, 4-MeOE2 has been shown to possess anti-proliferative and pro-apoptotic properties in certain cancer cell lines[5][10][11].

One proposed mechanism of action involves the induction of Growth Arrest and DNA Damage-inducible protein α (GADD45α)[10][11]. The upregulation of GADD45α is linked to the inhibition of cell growth and the promotion of apoptosis.

Figure 3: Signaling pathway of 4-MeOE2-induced apoptosis.

Conclusion

The COMT-mediated formation of this compound is a pivotal step in estrogen metabolism, influencing the balance between pro-carcinogenic and anti-proliferative signaling. Understanding the kinetics of this reaction and the factors that influence it, such as genetic polymorphisms in COMT, is crucial for assessing cancer risk and developing novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of 4-MeOE2 in health and disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catechol-O-methyltransferase-mediated metabolism of 4-hydroxyestradiol inhibits the growth of human renal cancer cells through the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

structural differences between 4-Methoxyestradiol and estradiol

An In-depth Technical Guide on the Core Structural Differences Between 4-Methoxyestradiol and Estradiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Estradiol (E2) is the primary and most potent endogenous estrogen, playing a crucial role in a vast array of physiological processes. Its biological effects are mediated primarily through binding to and activating estrogen receptors (ERα and ERβ). In contrast, this compound (4-ME2), a natural metabolite of estradiol, exhibits minimal affinity for these classical estrogen receptors and possesses a distinct biological activity profile.[1] This technical guide provides a detailed comparison of the structural, metabolic, and functional differences between estradiol and its 4-methoxy derivative. It outlines their distinct receptor binding affinities, delves into their divergent signaling pathways, and presents key experimental protocols for their characterization. The fundamental structural difference—a methoxy group at the C4 position for 4-ME2 versus a hydroxyl group for E2—underpins their profoundly different roles, with 4-ME2 emerging as a promising anti-angiogenic and anti-proliferative agent.[1][2] This document serves as a comprehensive resource for researchers in endocrinology, oncology, and drug development.

Structural and Physicochemical Properties

The core structural difference between Estradiol (E2) and this compound (4-ME2) lies in the substituent on the C4 position of the A-ring of the steroid. Estradiol possesses a hydroxyl (-OH) group, whereas this compound has this group replaced by a methoxy (-OCH3) group.[1][3] This seemingly minor modification results in significant changes to the molecule's electronic properties, receptor binding capacity, and metabolic fate.

This compound is an endogenous metabolite formed when the catechol estrogen intermediate, 4-hydroxyestradiol (4-OHE2), is methylated by the enzyme catechol-O-methyltransferase (COMT).[3][4][5]

Table 1: Physicochemical Properties of Estradiol and this compound

| Property | Estradiol (E2) | This compound (4-ME2) |

| IUPAC Name | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 4-Methoxyestra-1,3,5(10)-triene-3,17β-diol |

| Chemical Formula | C₁₈H₂₄O₂ | C₁₉H₂₆O₃ |

| Molar Mass | 272.38 g/mol | 302.41 g/mol [3] |

| PubChem CID | 5757 | 68578[3] |

| Key Structural Feature | Hydroxyl group at C3 and C17 | Hydroxyl group at C3 and C17, Methoxy group at C4[3] |

Biosynthesis and Metabolism

Estradiol undergoes extensive oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes.[6] A key pathway involves hydroxylation at the C4 position to form 4-hydroxyestradiol (4-OHE2), a reaction specifically catalyzed by the CYP1B1 enzyme, which is highly expressed in estrogen target tissues like the breast and uterus.[6][7] This 4-OHE2 metabolite is considered carcinogenic as it can be oxidized to reactive quinones that form DNA adducts and generate reactive oxygen species (ROS), leading to cellular damage.[2][5][6]

The methylation of 4-OHE2 by catechol-O-methyltransferase (COMT) to form 4-ME2 is a critical detoxification pathway.[1][2][5] This conversion renders the molecule less genotoxic and relatively inert from a carcinogenic standpoint.[2][5]

Comparative Biological Activity

The substitution of the C4 hydroxyl with a methoxy group dramatically alters the biological activity profile.

Estrogen Receptor Binding Affinity

Estradiol is a high-affinity ligand for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a conformational change in the receptor, leading to dimerization, nuclear translocation, and modulation of gene expression. In stark contrast, this compound has minimal binding affinity for these receptors.[1] This lack of significant ER binding means that 4-ME2 does not elicit the typical estrogenic effects, such as stimulating the proliferation of hormone-dependent breast cancer cells.[1]

Table 2: Comparative Estrogen Receptor Binding Affinity

| Compound | Target Receptor | Relative Binding Affinity (RBA) (%) vs. E2 | Notes |

| Estradiol (E2) | ERα, ERβ | 100 | High-affinity endogenous ligand.[4] |

| 4-Hydroxyestradiol (4-OHE2) | ERα | 26 - 42[8] | The immediate precursor to 4-ME2 retains significant binding affinity.[8] |

| This compound (4-ME2) | ERα, ERβ | ~0.05 - 1.3[4][9] | Minimal affinity; considered ER-inactive.[1] |

| 2-Methoxyestradiol (2-ME2) | ERα, ERβ | ~0.05[4] | Isomeric counterpart, also with minimal ER affinity.[4][10] |

Signaling Pathways

The divergent receptor affinities of E2 and 4-ME2 result in the activation of distinct downstream signaling pathways.

Estradiol Signaling: E2's effects are predominantly mediated through the classical ER signaling pathway. Binding of E2 to cytoplasmic ERs leads to the transcription of estrogen-responsive genes that regulate cell cycle progression, proliferation, and differentiation.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. This compound/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]

- 3. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specificity Determinants of CYP1B1 Estradiol Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of 2-hydroxyestradiol and 4-hydroxyestradiol to the estrogen receptor of MCF-7 cells in cytosolic extracts and in nuclei of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disease modifying and antiangiogenic activity of 2-Methoxyestradiol in a murine model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

The Antiproliferative Effects of 2-Methoxyestradiol on Endothelial Cells: A Technical Guide

An In-depth Examination of the Mechanisms and Methodologies for Researchers and Drug Development Professionals

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a potent and promising antiproliferative agent, particularly through its profound effects on endothelial cells. This technical guide provides a comprehensive overview of the mechanisms underlying the antiproliferative and pro-apoptotic actions of 2-ME2 on the endothelium. We delve into the key signaling pathways implicated in its activity, present quantitative data from seminal studies in a structured format, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-ME2 in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. In cancer and other proliferative diseases, aberrant angiogenesis is a hallmark, providing tumors with the necessary nutrients and oxygen to grow and metastasize.[1] Consequently, targeting endothelial cell proliferation and survival is a key therapeutic strategy. 2-Methoxyestradiol, once considered an inactive metabolite of estrogen, has garnered significant attention for its potent anti-angiogenic and antitumor properties.[2] Unlike its parent molecule, 17β-estradiol, the antiproliferative effects of 2-ME2 are independent of estrogen receptors α and β, highlighting a distinct mechanism of action.[3][4] This guide will explore the multifaceted ways in which 2-ME2 exerts its antiproliferative effects on endothelial cells.

Quantitative Data on the Antiproliferative and Pro-Apoptotic Effects of 2-Methoxyestradiol

The efficacy of 2-ME2 in inhibiting endothelial cell functions has been quantified in numerous studies. The following tables summarize key data on its effects on cell proliferation, apoptosis, and migration.

Table 1: Inhibition of Endothelial Cell Proliferation by 2-Methoxyestradiol

| Cell Line | Assay Type | IC50 / ED50 (µM) | Notes | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC-C) | Cell Counts | ~3.5 (ED50) | ~27% inhibition of cell growth. | [5] |

| Rat Sinusoidal Endothelial Cells (RSE-1) | Cell Counts | ~2.2 (ED50) | ~50% inhibition of cell growth. | [5] |

Table 2: Induction of Apoptosis in Endothelial Cells by 2-Methoxyestradiol

| Cell Line | Parameter | EC50 (µM) | Key Findings | Reference |

| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Apoptosis | 0.45 ± 0.09 | Time- and concentration-dependent induction of apoptosis. | [6] |

Table 3: Inhibition of Endothelial Cell Migration by 2-Methoxyestradiol

| Cell Line | Assay Type | IC50 (µM) | Key Findings | Reference |

| Bovine Pulmonary Artery Endothelial Cells (BPAEC) | Boyden Chamber Assay | 0.71 ± 0.11 | Inhibition of endothelial cell migration. | [6] |

Key Signaling Pathways Modulated by 2-Methoxyestradiol

2-ME2's antiproliferative effects are mediated through a complex interplay of signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Induction of Apoptosis

2-ME2 is a potent inducer of apoptosis in endothelial cells through both intrinsic and extrinsic pathways.

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: 2-ME2 activates the SAPK/JNK signaling cascade.[6] This activation is a key event leading to the apoptotic response.

-

Fas/FasL System and Death Receptors: 2-ME2 upregulates the expression of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily.[6][7] It also increases the expression of Death Receptor 5 (DR5), making endothelial cells more susceptible to apoptosis induced by its ligand, TRAIL.[2][7]

-

Bcl-2 Family Proteins: While inducing pro-apoptotic factors, 2-ME2 has also been shown to upregulate the anti-apoptotic protein Bcl-2.[6] The balance between pro- and anti-apoptotic Bcl-2 family members is a critical determinant of cell fate.

-

Caspase Activation: The induction of apoptosis by 2-ME2 involves the sequential activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[2][7]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a master regulator of cellular responses to hypoxia and a key driver of angiogenesis. 2-ME2 disrupts microtubule dynamics, which in turn inhibits the nuclear accumulation of HIF-1α.[8][9] This leads to the downregulation of HIF-1α target genes, including vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[9][10]

Cell Cycle Arrest

2-ME2 has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cell types, including endothelial cells.[5][11] This arrest is a consequence of its disruptive effects on microtubule formation, which is essential for the proper assembly of the mitotic spindle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiproliferative effects of 2-ME2 on endothelial cells.

Endothelial Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is adapted from a method used to assess the antiproliferative activity of 2-ME2.[12]

-

Cell Plating: Plate endothelial cells (e.g., HUVECs) in 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Treatment: Add varying concentrations of 2-Methoxyestradiol or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the cells with the treatments for 48 hours.

-

Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 560 nm using a microplate reader.

-

Analysis: Construct log dose-response curves to determine the IC50 value for the inhibition of proliferation.

Apoptosis Detection by DNA Fragmentation (DNA Ladder Assay)

This protocol is based on the observation that 2-ME2 induces nucleosomal DNA fragmentation.[6]

-

Cell Culture and Treatment: Culture endothelial cells (e.g., BPAECs) to sub-confluence and treat with 2-Methoxyestradiol (e.g., 0.1 to 10 µM) or vehicle for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.

-

DNA Extraction: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation.

-

RNA Digestion: Resuspend the DNA pellet in TE buffer and treat with RNase A to remove any contaminating RNA.

-

Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Run the gel until adequate separation is achieved and visualize the DNA fragments under UV light. The characteristic "ladder" pattern of internucleosomal DNA cleavage is indicative of apoptosis.

Cell Migration Assay (Modified Boyden Chamber Assay)

This protocol is a standard method to assess cell migration, as inhibited by 2-ME2.[13]

-

Cell Preparation: Culture endothelial cells to confluence, then trypsinize, pellet, and resuspend them in serum-free or low-serum medium to a final concentration of 2 x 10^6 cells/ml.

-

Treatment Preparation: Prepare a solution of the test compound (2-Methoxyestradiol) in the same medium.

-

Loading the Chamber: Mix the cell suspension with the treatment solution and apply the mixture to the upper chamber of a Boyden chamber insert (with a porous membrane, e.g., 8 µm pore size).

-

Chemoattractant: Place a chemoattractant (e.g., medium with 2.5% FBS) in the lower chamber.

-

Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours).

-

Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Quantification: Count the number of migrated cells in several fields of view under a microscope.

Conclusion

2-Methoxyestradiol exhibits potent antiproliferative effects on endothelial cells through a multi-pronged mechanism that includes the induction of apoptosis via both intrinsic and extrinsic pathways, inhibition of the critical pro-angiogenic factor HIF-1α, and induction of cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of 2-ME2. Its unique, estrogen receptor-independent mechanism of action makes it an attractive candidate for the development of novel anti-angiogenic therapies. Further investigation into its in vivo efficacy and potential combination therapies is warranted to fully realize its clinical potential in treating angiogenesis-dependent diseases.

References

- 1. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of normal and experimental angiotumor endothelial cell proliferation and cell cycle progression by 2-methoxyestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Vascular Actions of 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol | Rupa Health [rupahealth.com]

- 9. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. academic.oup.com [academic.oup.com]

4-Methoxyestradiol: A Comprehensive Technical Guide to its Role as a Biomarker in Estrogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolism is a complex network of biochemical transformations that significantly influences the risk and progression of hormone-dependent cancers, particularly breast cancer. While estrogens are essential for normal physiological functions, their metabolic byproducts can have divergent effects, ranging from protective to carcinogenic. Among these metabolites, 4-methoxyestradiol (4-MeO-E2) has emerged as a crucial biomarker, offering insights into the delicate balance between estrogen activation and detoxification pathways. This technical guide provides an in-depth analysis of 4-MeO-E2, its biochemical origins, its role as a biomarker, detailed experimental protocols for its quantification, and the signaling pathways it influences.

The Biochemical Landscape of this compound

This compound is an endogenous metabolite of estradiol, formed through a multi-step enzymatic process. The pathway begins with the hydroxylation of estradiol (E2) at the 4-position of the aromatic A-ring, a reaction catalyzed by the cytochrome P450 enzyme, primarily CYP1B1.[1][2] This conversion yields 4-hydroxyestradiol (4-OHE2), a catechol estrogen with potent, and potentially carcinogenic, biological activity.[2][3]

The subsequent and critical step in this pathway is the methylation of 4-OHE2 by the enzyme Catechol-O-methyltransferase (COMT).[2][4] This reaction adds a methyl group to the 4-hydroxyl group, converting the reactive 4-OHE2 into the biologically less active and more easily excreted 4-MeO-E2.[2][4] This methylation is considered a key detoxification step, as it deactivates the harmful 4-OHE2 metabolite.[3]

This compound as a Biomarker for Estrogen Metabolism and Cancer Risk

The ratio of 4-MeO-E2 to its precursor, 4-OHE2, serves as a valuable biomarker for assessing the efficiency of estrogen detoxification. A higher 4-MeO-E2/4-OHE2 ratio indicates efficient methylation and detoxification of the potentially harmful 4-OHE2, and is generally associated with a lower risk of developing hormone-dependent cancers.[2] Conversely, a lower ratio suggests a reduced capacity to neutralize 4-OHE2, leading to its accumulation and an increased risk of DNA damage and carcinogenesis.[2]

Quantitative Data on Estrogen Metabolites in Health and Disease

The following tables summarize urinary estrogen metabolite levels in different populations, highlighting the shifts observed in breast cancer patients compared to healthy controls.

Table 1: Urinary Estrogen Metabolite Levels in Postmenopausal Women (ng/mg creatinine)

| Metabolite | Breast Cancer Patients (n=45) | Healthy Controls (n=23) | p-value |

| 4-Hydroxyestradiol (4-OHE2) | 0.00 | 0.13 | <0.001 |

| 4-Methoxyestrone (4-MeOE1)* | 0.00 | 0.13 | <0.001 |

| 2-Hydroxyestrone (2-OHE1) | 0.28 | 0.49 | 0.029 |

| 2-Hydroxyestradiol (2-OHE2) | 0.10 | 0.44 | 0.006 |

| 16α-Hydroxyestrone (16α-OHE1) | 0.16 | 0.58 | <0.001 |

*Data for this compound (4-MeO-E2) was not explicitly provided in this study, however, 4-Methoxyestrone (4-MeOE1) is a closely related methylated metabolite of 4-hydroxyestrone and serves as a surrogate marker for COMT activity on the 4-hydroxy pathway.[1]

Table 2: Reference Ranges for the Urinary 4-MeO-E2/4-OH-E2 Ratio

| Population | Reference Range | Interpretation |

| Premenopausal Women (Luteal Phase) | 0.10 - 0.29 | A higher ratio is generally considered protective. |

| General Recommendation | 0.25 - 0.42 | Indicates healthy methylation activity. |

Experimental Protocols for the Quantification of this compound

The accurate measurement of 4-MeO-E2 and other estrogen metabolites in biological samples is critical for its application as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Detailed Methodology for Urinary Estrogen Metabolite Analysis by LC-MS/MS

This protocol is a synthesis of established methods for the quantification of 15 estrogen metabolites, including 4-MeO-E2, in human urine.[4][5]

1. Sample Collection and Storage:

-

Collect a first-morning void or a 24-hour urine sample.

-

Add ascorbic acid to the collection container to prevent oxidation of catechol estrogens.

-

Aliquot and store samples at -80°C until analysis.

2. Sample Preparation:

-

Enzymatic Hydrolysis: To a 0.5 mL aliquot of urine, add 20 µL of a deuterated internal standard mix, 0.5 mL of 0.15 M sodium acetate buffer (pH 4.6), and 5 µL of β-glucuronidase/sulfatase. Incubate at 37°C for 20 hours to deconjugate the estrogen metabolites.[4]

-

Liquid-Liquid Extraction: Extract the deconjugated metabolites by adding 8 mL of dichloromethane, vortexing, and collecting the organic layer.

-

Derivatization: Dry the organic extract under a stream of nitrogen. Reconstitute the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone). Incubate at 60°C for 5 minutes to enhance ionization efficiency.[4]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject 20 µL of the derivatized sample onto a C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size). Use a gradient elution with a mobile phase consisting of methanol (solvent A) and 0.1% formic acid in water (solvent B) at a flow rate of 200 µL/min.[5]

-

Mass Spectrometry Detection: Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use selected reaction monitoring (SRM) to detect and quantify each estrogen metabolite and its corresponding internal standard.

Signaling Pathways Influenced by Estrogen Metabolites

While 4-MeO-E2 itself has low affinity for estrogen receptors and is considered relatively inert, its precursor, 4-OHE2, can activate intracellular signaling pathways implicated in carcinogenesis.[6] One of the key pathways activated by 4-OHE2 is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[6]

The activation of this pathway by 4-OHE2 is often mediated by the generation of reactive oxygen species (ROS).[6] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation can lead to uncontrolled cell division and resistance to apoptosis, hallmarks of cancer.

Downstream effectors of the PI3K/Akt pathway that are implicated in 4-OHE2-mediated carcinogenesis include:

-

mTOR: A key regulator of protein synthesis and cell growth.[3][7]

-

GSK-3β: A kinase involved in cell proliferation and survival.[8]

-

CREB: A transcription factor that promotes the expression of genes involved in cell survival.[8]

-

Cell Cycle Proteins (cdc2, PRC1, PCNA): These proteins are essential for cell cycle progression, and their upregulation can lead to increased cell proliferation.[6]

Conclusion

This compound is a critical biomarker in the assessment of estrogen metabolism and its associated cancer risk. The ratio of 4-MeO-E2 to its carcinogenic precursor, 4-OHE2, provides a valuable index of an individual's capacity to detoxify harmful estrogen metabolites. The methodologies outlined in this guide provide a robust framework for the accurate quantification of these metabolites, enabling researchers and clinicians to better understand and potentially mitigate the risks associated with aberrant estrogen metabolism. Further research into the modulation of the COMT enzyme and the signaling pathways affected by estrogen metabolites holds promise for the development of novel preventive and therapeutic strategies for hormone-dependent cancers.

References

- 1. Urinary estrogen metabolites and breast cancer risk in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C19H26O3 | CID 68578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Assays Using 4-Methoxyestradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyestradiol (4-ME2) is an endogenous metabolite of 17β-estradiol, formed through the methylation of 4-hydroxyestradiol by the enzyme catechol-O-methyltransferase (COMT).[1][2] Unlike its parent hormone, 4-ME2 exhibits minimal affinity for estrogen receptors, suggesting its biological activities are mediated through different pathways.[1][2] It is recognized for its antiproliferative and antiangiogenic properties, making it a compound of interest in cancer research.[1][2]

While 4-ME2 shows promise, a significant body of in vitro research has focused on its isomer, 2-Methoxyestradiol (2-ME2), which is also an endogenous metabolite of estradiol. 2-ME2 has been extensively studied for its potent anticancer effects, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[3][4]

This document provides an overview of the known effects of 4-ME2 and presents detailed protocols for in vitro cell culture assays. Due to the limited availability of specific quantitative data for 4-ME2 in the scientific literature, this guide also includes comprehensive data and protocols for 2-ME2 as a well-characterized analogue. This information will serve as a valuable reference for designing and conducting in vitro studies with methoxyestradiols.

Antiproliferative Activity of Methoxyestradiols

Both 4-ME2 and 2-ME2 have been reported to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting biological processes, such as cell growth.

Data Presentation: Antiproliferative Activity (IC50)

While specific IC50 values for this compound are not widely reported in the literature, extensive data is available for 2-Methoxyestradiol across a range of cancer cell lines.

| Cell Line | Cancer Type | 2-Methoxyestradiol IC50 (µM) | Reference |

| CEM | Acute T-lymphoblastic leukemia | 2 | [5] |

| M6 | Murine Mammary Carcinoma | ~4 | [5] |

| SVEC-4 | Murine Endothelial Cells | ~4 | [5] |

| MCF-7 | Breast Adenocarcinoma (ER+) | 6.79 | [5] |

| LTED | Long-Term Estrogen-Deprived Breast Cancer | 0.93 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound or 2-Methoxyestradiol

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[4]

-

Prepare serial dilutions of 4-ME2 or 2-ME2 in complete culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound (e.g., 0.25–8 µM for 2-ME2).[4] Include vehicle-only wells as a control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[4]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Following the incubation with MTT, centrifuge the plate (if using suspension cells) and carefully remove the supernatant.[4]

-

Add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently to ensure complete solubilization.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for MTT Assay

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound or 2-Methoxyestradiol

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of 4-ME2 or 2-ME2 for a specified time (e.g., 24 hours).[4]

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Apoptosis Detection Workflow

Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content. Flow cytometry analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound or 2-Methoxyestradiol

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with 4-ME2 or 2-ME2 as described for the apoptosis assay.

-

Harvest cells by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[4]

-

Analyze the DNA content by flow cytometry.

Cell Cycle Analysis Workflow

Workflow for cell cycle analysis using PI staining.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of 4-ME2 or 2-ME2 on signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound or 2-Methoxyestradiol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, p-cdc2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and treat with 4-ME2 or 2-ME2.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Western Blot Workflow

References

Application Notes and Protocols for Studying 4-Methoxyestradiol Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyestradiol (4-ME2) is a naturally occurring metabolite of 17β-estradiol, formed via the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestradiol (4-OH-E2).[1][2] Unlike its precursor 4-OH-E2, which is associated with carcinogenic activity through the formation of DNA adducts, 4-ME2 is considered a detoxification product with minimal affinity for estrogen receptors.[2][3][4] Emerging research suggests that 4-ME2 possesses anti-proliferative and anti-angiogenic properties, making it a molecule of interest for therapeutic development, particularly in oncology and for other angiogenesis-dependent diseases.[2][3]

While the therapeutic potential of 4-ME2 is recognized, comprehensive in vivo studies using animal models are not as extensively documented as those for its isomer, 2-Methoxyestradiol (2-ME2). These application notes provide a framework for designing and conducting animal studies on 4-ME2, leveraging established protocols and findings from its well-characterized counterpart, 2-ME2. The methodologies presented here for oncology, rheumatoid arthritis, and endometriosis models can be adapted to investigate the efficacy and mechanisms of action of 4-ME2.

Metabolic and Signaling Pathways

The metabolic conversion of estradiol to 4-ME2 is a critical pathway that reduces the genotoxic potential of estrogen metabolites. This process is primarily mediated by Cytochrome P450 (CYP) enzymes and COMT.

Caption: Metabolic pathway of 17β-estradiol to this compound.

The anti-angiogenic effects of methoxyestradiols are often attributed to their ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

Caption: Postulated anti-angiogenic mechanism via HIF-1α inhibition.

Application Area 1: Oncology

Animal models are indispensable for evaluating the anti-tumor efficacy of novel compounds. Xenograft and transgenic models are commonly used to study breast cancer, a primary area of interest for estrogen metabolites.

Quantitative Data (Derived from 2-Methoxyestradiol Studies)

The following tables summarize representative data from studies on 2-ME2, which can serve as a benchmark for designing and evaluating 4-ME2 experiments.

Table 1: Efficacy of 2-ME2 in a Transgenic Breast Cancer Mouse Model

| Animal Model | Treatment Group | Intervention Stage | Outcome | Result | Citation |

|---|---|---|---|---|---|

| C3(1)/Tag Transgenic Mice | 2-ME2 (150 mg/kg/day, p.o.) | Late (established tumors) | Tumor Burden Reduction | ~60% decrease vs. control after 6 weeks | [5][6] |

| C3(1)/Tag Transgenic Mice | 2-ME2 (150 mg/kg/day, p.o.) | Late (established tumors) | Tumor Multiplicity | 57% reduction vs. control after 6 weeks | [5] |

| C3(1)/Tag Transgenic Mice | 2-ME2 (150 mg/kg/day, p.o.) | Early (pre-invasive lesions) | Tumor Growth Reduction | ~60% decrease vs. control |[6] |

Table 2: Efficacy of 2-ME2 in Xenograft Mouse Models

| Animal Model | Cell Line | Treatment Group | Outcome | Result | Citation |

|---|---|---|---|---|---|

| nu/nu BALB/c Mice | MDA-MB-435 | 2-ME2 (150 mg/kg, i.p.) | Tumor Growth | Significant increase in tumor growth | [7] |

| SCID Mice | MDA-MB-435 | 2-ME2 (75 mg/kg, p.o.) | Tumor Growth | No significant antitumor activity observed | [7] |

| nu/nu BALB/c Mice | MCF7 | 2-ME2 (50 mg/kg, i.p.) | Tumor Incidence | Supported tumor growth (11/12 mice) vs. control (2/6 mice) |[7] |

Note: The pro-tumorigenic effects observed in some 2-ME2 xenograft studies highlight the importance of model selection and the potential for complex estrogenic activities.[7]

Experimental Workflow

Caption: General experimental workflow for a cancer xenograft study.

Protocol: Subcutaneous Tumor Xenograft Model

This protocol is adapted from methodologies used for studying various anti-cancer agents.[7][8]

-

Animal Model: Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.

-

Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive) under standard conditions.

-

Cell Preparation: On the day of injection, harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.[7] The final concentration should be 1x10⁶ to 1x10⁷ cells per 100-200 µL.

-

Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously (s.c.) into the right flank or orthotopically into the mammary fat pad.

-

Tumor Growth and Measurement:

-

Treatment:

-

Randomize mice into treatment and control groups (n=8-12 per group).

-

Prepare 4-ME2 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, or 10% DMSO in peanut/sesame oil).[5][7]

-

Administer 4-ME2 or vehicle daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Dosages can be extrapolated from 2-ME2 studies, ranging from 10 to 150 mg/kg.[5][7][10]

-

-

Endpoint:

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

-

Euthanize animals, excise tumors, and record the final weight and volume.

-

Fix a portion of the tumor in formalin for immunohistochemistry (e.g., microvessel density analysis) and snap-freeze the remainder for molecular analysis.

-

Application Area 2: Angiogenesis-Dependent Inflammatory Diseases

A. Rheumatoid Arthritis (RA)

Neovascularization is a critical component of pannus formation and disease progression in RA. Anti-angiogenic compounds are therefore of therapeutic interest.

Table 3: Efficacy of 2-ME2 in a Murine Model of Rheumatoid Arthritis

| Animal Model | Treatment Group | Outcome | Result | Citation |

|---|---|---|---|---|

| Balb/c Mice (CAIA Model) | 2-ME2 (1-100 mg/kg/day, p.o.) | Mean Arthritic Score | Dose-dependent inhibition | [10] |

| Balb/c Mice (CAIA Model) | 2-ME2 (100 mg/kg/day, p.o.) | Histopathology | Decreased synovial inflammation, pannus formation, and bone resorption | [10] |

| Balb/c Mice (CAIA Model) | 2-ME2 | Gene Expression (Joints) | Inhibition of IL-1β, TNF-α, IL-6, VEGF, and FGF-2 |[10] |

Protocol: Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is widely used because it induces rapid-onset arthritis suitable for screening therapeutic agents.[10][11]

-

Animal Model: Balb/c mice, 8-10 weeks old.

-

Induction of Arthritis:

-

Treatment:

-

Begin daily oral gavage of 4-ME2 or vehicle 24 hours after the LPS challenge.

-

Treatment can continue for up to 21 days.[10]

-

-

Assessment:

-

Visually score arthritis severity daily based on inflammation and swelling of the paws.

-

At the endpoint, harvest hind limbs for histomorphometric analysis of synovial inflammation, cartilage degradation, and pannus formation.

-

Analyze joint tissue for gene expression of inflammatory and angiogenic cytokines via qPCR.[10]

-

B. Endometriosis

The growth and survival of ectopic endometrial lesions are dependent on the formation of new blood vessels.

Table 4: Efficacy of 2-ME2 in a Murine Model of Endometriosis

| Animal Model | Treatment Group | Outcome | Result | Citation |

|---|---|---|---|---|

| Nude Mice | 2-ME2 (10 mg/kg, p.o.) | Lesion Growth Suppression | 21% reduction vs. control | [12] |

| Nude Mice | 2-ME2 (30 mg/kg, p.o.) | Lesion Growth Suppression | 41% reduction vs. control | [12] |

| Nude Mice | 2-ME2 (100 mg/kg, p.o.) | Lesion Growth Suppression | 64% reduction vs. control | [12] |

| Nude Mice | 2-ME2 | Molecular Target | Suppressed HIF-1α and VEGF expression in lesions |[12] |

Protocol: Surgical Induction of Endometriosis

This model involves transplanting uterine tissue into the peritoneal cavity to mimic human endometriosis.[12][13]

-

Animal Model: Female nude or C57BL/6 mice, 8-10 weeks old. Ovariectomy with estrogen supplementation may be required to standardize the hormonal environment.[14]

-

Tissue Preparation:

-

Euthanize a donor mouse and aseptically remove the uterus.

-

Open the uterine horns longitudinally and cut them into small fragments (e.g., 2x2 mm).

-

-

Induction:

-

Treatment:

-

Allow lesions to establish for 1-2 weeks.

-

Administer 4-ME2 or vehicle daily via oral gavage for 2-4 weeks.[12]

-

-

Assessment:

-

At the endpoint, euthanize the mice and surgically expose the abdominal cavity.

-

Measure the cross-sectional area or volume of the established endometriotic lesions.[12]

-

Harvest lesions for histological and molecular analysis (e.g., HIF-1α, VEGF expression).

-

Key Experimental Methodologies

Protocol: Microvessel Density (MVD) Assessment

MVD is a standard method to quantify angiogenesis within a tissue sample.[16][17]

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor or lesion sections (5-6 µm thick).

-

Immunohistochemistry:

-

Image Acquisition:

-

Scan the entire tissue section at low magnification (e.g., 100x) to identify "hot spots"—areas with the highest density of microvessels.[16]

-

-

Quantification:

-